4-(4-Chlorobutyl-d6)pyridine
Description
Properties
Molecular Formula |
C₉H₆D₆ClN |
|---|---|
Molecular Weight |
175.69 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Chlorobutyl D6 Pyridine
Strategies for Deuterium (B1214612) Incorporation into Pyridine (B92270) and Alkyl Chains
The selective introduction of deuterium into organic molecules can be achieved through various methods, each with its own advantages and limitations. These strategies can be broadly categorized into direct hydrogen/deuterium exchange reactions on the target molecule or its precursors, and the use of deuterated building blocks in a multi-step synthesis.
Hydrogen/Deuterium Exchange (H/D Exchange) Reactions in Pyridine Systems
Hydrogen/Deuterium (H/D) exchange is a common and economically efficient method for deuterium labeling. osti.gov This process can be catalyzed by acids, bases, or metals.
Base-Catalyzed H/D Exchange: Base-catalyzed H/D exchange is an effective strategy for deuterating positions with acidic protons. osti.gov For pyridine systems, strong bases like potassium tert-butoxide (KOtBu) in deuterated solvents such as DMSO-d6 can facilitate regioselective deuteration. rsc.orgrsc.org For instance, a combination of KOtBu and DMSO-d6 has been shown to achieve efficient deuteration at the β- and γ-positions of pyridines. rsc.org The mechanism is believed to involve the formation of a carbanion intermediate. osti.gov Weak bases like potassium carbonate (K2CO3) in the presence of a crown ether can also promote H/D exchange, particularly when a directing group like bromide is present. osti.gov
Acid-Catalyzed H/D Exchange: In acidic conditions using deuterated water (D2O) at elevated temperatures, pyridine derivatives can undergo selective H/D exchange. cdnsciencepub.com The position of deuteration is influenced by the substituents on the pyridine ring. cdnsciencepub.com
Metal-Catalyzed H/D Exchange: Transition metal complexes can catalyze the selective H/D exchange of C-H bonds. A heterometallic Mg-Ni-Mg polyhydride complex, for example, has been reported to catalyze the selective H/D exchange of ortho C(sp2)-H bonds of pyridine derivatives with deuterium gas (D2), resulting in high isotopic incorporation. nih.gov Mechanistic studies suggest the formation of active intermediate complexes involving the metal catalyst and the pyridine substrate. nih.gov
Electrochemical H/D Exchange: A metal-free and acid-/base-free electrochemical method offers an environmentally friendly approach for C4-selective C-H deuteration of pyridine derivatives using D2O. researchgate.netnih.gov This method demonstrates high chemo- and regioselectivity. researchgate.netnih.gov
Utilization of Deuterated Precursors in Multi-Step Synthesis
An alternative and often more precise method for introducing deuterium is to use deuterated starting materials in a synthetic route. This approach provides greater control over the position and extent of deuteration.
For the synthesis of 4-(4-chlorobutyl-d6)pyridine, a plausible strategy would involve the use of a deuterated butyl precursor. For example, a deuterated 1,4-dichlorobutane (B89584) or a similar four-carbon synthon with deuterium atoms on the butyl chain could be reacted with a suitable pyridine derivative. The synthesis of deuterated drugs and their precursors often relies on commercially available simple deuterated molecules like D2O, deuterated methanol (B129727) (CD3OD), or deuterated formaldehyde (B43269) (CD2O). nih.gov These are then incorporated into larger molecules through standard organic reactions. nih.gov
For instance, the synthesis could start from pyridine-d5, which can be converted to various deuterated pyridine derivatives. nih.gov The alkylation of the deuterated pyridine ring with a non-deuterated chlorobutyl chain, or the alkylation of a non-deuterated pyridine with a deuterated chlorobutyl chain are both viable strategies.
Regioselective Deuteration Approaches for Complex Pyridine Derivatives
Achieving regioselectivity in the deuteration of complex pyridine derivatives is a significant challenge due to the varying reactivity of different positions on the pyridine ring and any attached functional groups.
Several strategies have been developed to address this:
Directing Groups: The use of directing groups can guide the deuteration to a specific position. For example, a bromide atom can act as a removable directing group to facilitate H/D exchange at an adjacent position. osti.gov After the exchange, the directing group can be removed or transformed into another functional group. osti.gov
Catalyst Control: The choice of catalyst can significantly influence the regioselectivity of deuteration. For example, certain iridium catalysts are known to direct deuteration to the ortho-position of a directing group. acs.org
Protecting Groups: Temporary installation of an electron-withdrawing group at a specific position can block that site and increase the acidity of adjacent positions, thereby directing deuteration to those sites. rsc.org
Microwave-Assisted Deuteration: Microwave irradiation can accelerate H/D exchange reactions and, in some cases, improve regioselectivity. For example, microwave-assisted regioselective deuteration of the methyl groups of dimethyl-2,2′-bipyridines has been achieved with high efficiency. diva-portal.org
Specific Synthetic Routes for this compound and Related Analogues
The synthesis of this compound is not extensively detailed in publicly available literature, likely due to its primary role as an intermediate in the synthesis of the labeled drug Tirofiban-d6. usbio.netpharmaffiliates.comusbio.netchemicalbook.com However, based on general principles of pyridine chemistry, plausible synthetic routes can be proposed.
Adaptations of Pyridine Alkylation and Functionalization Protocols
The introduction of the 4-chlorobutyl chain onto the pyridine ring is a key step. Standard pyridine alkylation methods can be adapted for this purpose.
Nucleophilic Aromatic Substitution (SNAr): Direct reaction of an electronically biased pyridine with an alkyllithium reagent can be used for alkylation. acs.org However, this method can suffer from a limited substrate scope. acs.org
N-Functionalized Pyridinium (B92312) Salts: The use of N-functionalized pyridinium salts is another common strategy for pyridine alkylation. acs.org This involves additional steps for N-functionalization and subsequent deprotection. acs.org
Chichibabin-Type Alkylation: Direct alkylation of pyridyl alcohols with alkyl lithium reagents has been accomplished, proceeding through a lithium alkoxide intermediate that enhances C(6)-alkylation. nih.gov
Borrowing Hydrogen Catalysis: A transition-metal-free direct N-alkylation of amines using alcohols can be mediated by pyridine as a biomimetic hydrogen shuttle. rsc.org This methodology could potentially be adapted for C-alkylation.
To synthesize the deuterated analog, one would start with either a deuterated pyridine or a deuterated alkylating agent. For example, reacting pyridine with 1-chloro-4-iodobutane-d8 or a similar deuterated species in the presence of a suitable catalyst could yield the desired product.
Optimization of Reaction Conditions for Deuterium Yield and Distribution
Optimizing reaction conditions is crucial to maximize the yield of the desired deuterated product and to ensure the correct distribution of deuterium atoms.
Key parameters to consider include:
Deuterium Source: The choice and excess of the deuterium source (e.g., D2O, D2 gas, deuterated solvents) are critical for achieving high levels of deuterium incorporation. osti.gov
Catalyst and Reaction Time: The type and concentration of the catalyst, as well as the reaction time and temperature, must be carefully controlled to achieve the desired deuteration without promoting side reactions or deuterium scrambling. diva-portal.org
Solvent: The solvent can play a significant role in the reaction outcome. For instance, in some cases, using a deuterated solvent like THF-d8 can be investigated as a potential deuterium source, although it often does not participate in the reaction. acs.org
Table of Research Findings on Deuteration of Pyridine Systems:
| Method | Catalyst/Reagents | Deuterium Source | Key Findings | Reference(s) |
| Base-Catalyzed H/D Exchange | KOtBu | DMSO-d6 | Regioselective deuteration at β- and γ-positions of pyridines. rsc.org | rsc.org |
| Metal-Catalyzed H/D Exchange | (LMg)2NiH4 | D2 | Selective H/D exchange of ortho C(sp2)-H bonds of pyridine derivatives. nih.gov | nih.gov |
| Electrochemical C-H Deuteration | Metal-free, acid-/base-free | D2O | C4-selective deuteration of pyridine derivatives. researchgate.netnih.gov | researchgate.netnih.gov |
| Microwave-Assisted Deuteration | NaOD | D2O | Rapid and regioselective deuteration of methyl moieties on bipyridines. diva-portal.org | diva-portal.org |
| H/D Exchange with Directing Group | K2CO3/18-crown-6 | D2O | Selective deuteration adjacent to a bromide directing group. osti.gov | osti.gov |
| Acid-Catalyzed H/D Exchange | None | D2O (elevated temp.) | Selective exchange on pyridine ring, influenced by substituents. cdnsciencepub.com | cdnsciencepub.com |
Green Chemistry Principles in Deuterated Compound Synthesis
The synthesis of deuterated compounds is increasingly guided by the principles of green chemistry, which prioritize the use of safer reagents, reduce waste, and improve energy efficiency. Key advancements in this area include the development of electrochemical methods and solvent-free or catalyst-efficient approaches.
Electrochemical Deuteration Methods
Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for deuteration, often eliminating the need for harsh reagents, metal catalysts, and external reductants. chinesechemsoc.org A notable development is the straightforward, metal-free, and acid/base-free electrochemical C4-selective C-H deuteration of pyridine derivatives using deuterium oxide (D₂O) at room temperature. chinesechemsoc.org This method offers high chemo- and regioselectivity.
The process typically occurs in an undivided cell with a graphite (B72142) felt or carbon felt anode and a lead cathode. xmu.edu.cn Using D₂O as the deuterium source, this approach provides an economical and safe pathway for deuterium incorporation. chinesechemsoc.orgxmu.edu.cn The reaction proceeds smoothly for a wide range of pyridine derivatives, demonstrating its applicability for late-stage modification of complex molecules. xmu.edu.cn
| Substrate (Pyridine Derivative) | Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |
| 4-Phenylpyridine | Constant Current (20 mA), D₂O, DMF, RT, 10h | >99 | >99 (at C4) | acs.org |
| 4-(p-Tolyl)pyridine | Constant Current (20 mA), D₂O, DMF, RT, 10h | >99 | 98 (at C4) | acs.org |
| 4-(4-Methoxyphenyl)pyridine | Constant Current (20 mA), D₂O, DMF, RT, 10h | >99 | >99 (at C4) | acs.org |
| Methyl isonicotinate | Constant Current (20 mA), D₂O, DMF, RT, 10h | 85 | 96 (at C4) | acs.org |
| 4-tert-Butylpyridine | Constant Current (25 mA), D₂O, DMF, RT, 10h | 82 | 86 (at C4) | acs.org |
Table 1: Examples of Electrochemical C-H Deuteration of Pyridine Derivatives. This table is interactive. Data sourced from research on electrochemical methods. acs.org
This electrochemical strategy highlights a significant advance in green chemistry, providing a practical and efficient route to deuterated heterocycles under mild conditions. chinesechemsoc.org
Solvent-Free and Catalyst-Efficient Approaches
Reducing solvent use and improving catalyst efficiency are central tenets of green chemistry. In the context of deuteration, several innovative methods have been developed that align with these principles.
Catalyst-Efficient Methods: Copper-catalyzed reactions, such as the deacylative deuteration mentioned for the synthesis of the title compound, represent a catalyst-efficient approach. nih.govthieme-connect.com These reactions are often redox-neutral and can be performed with catalytic amounts of copper, using D₂O as the deuterium source. nih.gov
Another strategy involves heterogeneous catalysis, for instance, using palladium on carbon (Pd/C). This method allows for H-D exchange on heterocyclic compounds in D₂O, and the catalyst can be easily recovered and reused, enhancing process efficiency. snnu.edu.cn Photo-induced methods that employ phosphine-mediated halogen-atom transfer also offer a catalytic route for the dehalogenative deuteration of alkyl halides, using D₂O as an economical deuterium source under mild, visible-light conditions. rsc.org
Solvent Considerations: A key trend in green deuteration is the use of D₂O not only as the deuterium source but also as the reaction solvent, which is non-toxic and environmentally benign. rsc.orgnju.edu.cn This approach is utilized in various methods, including electrochemical deuteration and certain catalytic H-D exchange reactions. chinesechemsoc.orgsnnu.edu.cn
Furthermore, catalyst-free photochemical strategies have been developed that proceed under very simple reaction conditions. For example, the deuteration of aryl halides and other substrates can be achieved using deuterated solvents like d6-DMSO or CD₃OD as the deuterium source, completely avoiding metal catalysts. nju.edu.cn While not strictly "solvent-free," these methods minimize the use of hazardous reagents and represent a greener alternative to traditional metal-catalyzed processes.
Advanced Analytical Characterization of 4 4 Chlorobutyl D6 Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules and is particularly powerful for characterizing isotopically labeled compounds. By employing a combination of ¹H, ²H, and ¹³C NMR techniques, a complete picture of the isotopic labeling in 4-(4-Chlorobutyl-d6)pyridine can be obtained.
¹H NMR Applications for Residual Proton Detection and Deuterium (B1214612) Localization
While the butyl chain of this compound is perdeuterated, ¹H NMR spectroscopy remains a crucial first step in its analysis. This technique is highly sensitive for detecting any residual, non-deuterated sites within the butyl chain, thereby providing a direct measure of isotopic enrichment. The absence or significant reduction of signals corresponding to the butyl protons, when compared to the spectrum of the non-deuterated analog, confirms successful deuteration.
The protons on the pyridine (B92270) ring, however, will be fully visible and their chemical shifts and coupling patterns provide confirmation of the core molecular structure. Based on data for similar 4-alkylpyridines, the expected chemical shifts for these aromatic protons are presented in Table 1. Any significant deviation from these values could indicate unexpected structural changes or impurities.
Table 1: Predicted ¹H NMR Chemical Shifts for the Pyridine Moiety of this compound This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2, H-6 | ~8.5 | Doublet |
| H-3, H-5 | ~7.2 | Doublet |
The integration of any residual proton signals in the butyl region against the integration of the pyridine protons allows for the quantification of isotopic purity. For a high-quality deuterated standard, the signals for the butyl protons should be at or below the level of detection.
²H NMR (Deuterium NMR) for Direct Observation of Deuterium Distribution
²H NMR, or deuterium NMR, provides direct evidence of the presence and location of deuterium atoms in a molecule. magritek.comblogspot.comillinois.edu For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterons on the butyl chain. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, but the signals are typically broader. magritek.com
The observation of signals in the alkyl region of the ²H NMR spectrum confirms the incorporation of deuterium. The relative integrals of these signals can provide information about the distribution of deuterium along the butyl chain, although resolution may be a limiting factor. Table 2 outlines the predicted chemical shifts for the deuterium atoms in the butyl chain.
Table 2: Predicted ²H NMR Chemical Shifts for the Deuterated Butyl Chain of this compound This table is interactive. Click on the headers to sort.
| Deuterons | Predicted Chemical Shift (ppm) |
|---|---|
| -CD₂- (alpha to pyridine) | ~2.6 |
| -CD₂- (beta to pyridine) | ~1.7 |
| -CD₂- (gamma to pyridine) | ~1.8 |
| -CD₂-Cl | ~3.6 |
¹³C NMR Analysis in Conjunction with Deuterium Labeling
¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of a molecule. In the case of deuterated compounds, it also provides definitive evidence of the location of isotopic labeling. The ¹³C nuclei that are directly bonded to deuterium atoms experience coupling to the spin-1 deuterium nucleus, resulting in a splitting of the carbon signal into a multiplet. For a CD₂ group, this would be a quintet (1:2:3:2:1). blogspot.com Furthermore, the nuclear Overhauser effect (NOE) enhancement from attached protons is absent, and the relaxation times of deuterated carbons are longer, both of which lead to a significant reduction in the intensity of these signals in a standard proton-decoupled ¹³C NMR spectrum. blogspot.comolemiss.edu
Therefore, in the ¹³C NMR spectrum of this compound, the signals for the four carbons of the butyl chain are expected to be significantly attenuated and split into multiplets. In contrast, the carbons of the pyridine ring will appear as sharp, intense signals at their characteristic chemical shifts. This provides unambiguous confirmation of the location of the deuterium labels on the butyl chain. The predicted ¹³C NMR chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon | Predicted Chemical Shift (ppm) | Expected Appearance |
|---|---|---|
| C-4 (Pyridine) | ~150 | Sharp singlet |
| C-2, C-6 (Pyridine) | ~149 | Sharp singlet |
| C-3, C-5 (Pyridine) | ~124 | Sharp singlet |
| -CD₂- (alpha to pyridine) | ~35 | Weak, multiplet |
| -CD₂- (beta to pyridine) | ~30 | Weak, multiplet |
| -CD₂- (gamma to pyridine) | ~28 | Weak, multiplet |
| -CD₂-Cl | ~45 | Weak, multiplet |
Mass Spectrometry (MS) for Isotopic Purity and Quantitative Determination
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound. For isotopically labeled molecules, high-resolution mass spectrometry and tandem mass spectrometry are particularly valuable.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Deuterated Isotopologues
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, HRMS is used to confirm the incorporation of six deuterium atoms by comparing the accurate mass of the molecular ion to the theoretical mass. rsc.orgnih.govresearchgate.net
The presence of chlorine, with its two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion, with an M+ peak and an M+2 peak. The presence of six deuterium atoms will shift this entire pattern by approximately 6 Da compared to the unlabeled compound. HRMS can resolve the isotopic fine structure, distinguishing between ions containing different combinations of heavy isotopes (e.g., ²H, ¹³C, ³⁷Cl), which allows for a precise determination of isotopic purity. acs.orgfigshare.com The theoretical masses of the most abundant isotopologues are presented in Table 4.
Table 4: Theoretical Exact Masses of Key Isotopologues of this compound This table is interactive. Click on the headers to sort.
| Isotopologue Formula | Description | Theoretical Exact Mass |
|---|---|---|
| C₉H₆D₆³⁵ClN | Molecular ion with ³⁵Cl | 175.0999 |
| C₉H₆D₆³⁷ClN | Molecular ion with ³⁷Cl | 177.0970 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation in Deuterated Species
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, MS/MS can be used to confirm the location of the deuterium labels.
The fragmentation of the non-deuterated analog, 4-(4-chlorobutyl)pyridine (B1588572), is expected to involve cleavage of the butyl chain and loss of the chlorine atom. Key fragmentation pathways for 4-alkylpyridines often involve benzylic cleavage (cleavage at the bond beta to the pyridine ring). For this compound, the masses of the fragment ions containing the deuterated butyl chain will be shifted accordingly. For example, the loss of a chlorobutyl radical from the molecular ion would result in a pyridinium (B92312) ion, and its mass would indicate whether the deuterium atoms were on the butyl chain. A key fragmentation would be the loss of the deuterated butyl chain, leading to a fragment ion corresponding to the pyridine ring. The observation of fragment ions containing deuterium confirms their location on the butyl chain. The predicted major fragment ions are detailed in Table 5.
Table 5: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound This table is interactive. Click on the headers to sort.
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 140 | [M - Cl]⁺ |
| 93 | [Pyridine-CH₂]⁺ (from benzylic cleavage) |
| 78 | [Pyridine]⁺ |
Isotope Dilution Mass Spectrometry (IDMS) Principles for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving high-accuracy quantitative measurements of chemical compounds. The fundamental principle of IDMS involves the use of an isotopically enriched version of the analyte as an internal standard. For the quantitative analysis of this compound, a known quantity of a non-deuterated, or alternatively, a differently labeled (e.g., ¹³C-labeled) standard of 4-(4-chlorobutyl)pyridine, is added to the sample.
The sample is then homogenized to ensure isotopic equilibrium between the analyte and the standard. Following this, the mixture is analyzed using a mass spectrometer, often coupled with a chromatographic separation system like GC-MS or LC-MS. The mass spectrometer is capable of distinguishing between the deuterated analyte (this compound) and the non-deuterated standard based on their mass-to-charge (m/z) ratio difference.
The concentration of the analyte is determined by measuring the ratio of the signal intensity of the analyte to that of the isotopic standard. Since the amount of the added standard is precisely known, this ratio allows for the accurate calculation of the unknown analyte concentration. A key advantage of IDMS is its ability to correct for sample loss during preparation and analysis, as any loss will affect both the analyte and the isotopic standard equally, leaving their ratio unchanged. This makes IDMS a robust and highly accurate method for the quantification of deuterated compounds. nih.govresearchgate.net
Table 1: Hypothetical IDMS Parameters for this compound Analysis
| Parameter | Value/Description |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | This compound |
| Isotopic Standard | 4-(4-Chlorobutyl)pyridine (unlabeled) |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (Analyte) | Specific m/z fragments corresponding to the d6-labeled compound |
| Monitored Ions (Standard) | Specific m/z fragments corresponding to the unlabeled compound |
| Quantification Principle | Ratio of peak areas of selected fragment ions of the analyte and the standard |
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for determining the chemical and isomeric purity of isotopically labeled compounds like this compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography (GC) for Volatile Deuterated Compounds
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov this compound, being a pyridine derivative with a butyl chain, is expected to have sufficient volatility for GC analysis. tandfonline.com When coupled with a mass spectrometer (GC-MS), this method provides exceptional selectivity and sensitivity for purity assessment.
For the analysis of this compound, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of the compound from any volatile impurities is achieved based on differences in their boiling points and interactions with the column's stationary phase. A long capillary column with a non-polar or medium-polarity stationary phase is often employed to achieve high resolution. tandfonline.com
Following separation, the compounds are detected by the mass spectrometer, which can identify impurities by their mass spectra and determine the isotopic enrichment of the target compound. rsc.org The use of deuterated internal standards can also be applied in GC-MS for quantitative analysis of impurities. nih.gov
Table 2: Illustrative GC-MS Method Parameters for Purity Analysis
| Parameter | Value/Description |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Rxi-5Sil MS (or equivalent), 60 m x 0.25 mm ID x 1.0 µm |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Energy | 70 eV (Electron Ionization) |
| Scan Range | 50-400 amu |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Deuterated Compounds
For compounds that are non-volatile, thermally labile, or for the analysis of non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. unr.edu.ar HPLC is a cornerstone technique in pharmaceutical analysis for determining purity and identifying related substances. researchgate.net
In the context of this compound, an HPLC method would typically employ a reversed-phase column (e.g., C18). The separation mechanism is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of impurities.
Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring is chromophoric. For more definitive identification and characterization of impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS, allowing for the precise determination of the mass of any co-eluting impurities. mdpi.com
Table 3: Representative HPLC Method for Purity and Isomeric Analysis
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatograph with UV or MS detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm or Mass Spectrometer (ESI+) |
| Injection Volume | 10 µL |
Applications of 4 4 Chlorobutyl D6 Pyridine in Fundamental Chemical Research
Role as a Key Intermediate in the Synthesis of Deuterated Complex Molecules
The primary and most well-documented application of 4-(4-Chlorobutyl-d6)pyridine is as a crucial intermediate in the synthesis of more complex, isotopically labeled molecules. The presence of deuterium (B1214612) atoms in the butyl chain allows for the introduction of a stable isotopic label into a target molecule, which is invaluable for a range of scientific studies.
This compound is a key starting material in the synthesis of Tirofiban-d6 Current time information in Cheshire West and Chester, GB.pharmaffiliates.com. Tirofiban is a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, which plays a critical role in platelet aggregation nih.gov. As an antiplatelet drug, Tirofiban is used in the treatment of acute coronary syndromes nih.gov.
The deuterated analog, Tirofiban-d6, serves as a stable isotope-labeled internal standard for pharmacokinetic studies and as a reference material in analytical methods to quantify Tirofiban in biological samples pharmaffiliates.comscbt.com. The synthesis involves the reaction of this compound with an appropriate tyrosine derivative to construct the core structure of Tirofiban-d6. The high isotopic purity of the deuterated butyl chain in this compound is essential for the quality and reliability of the final labeled product.
The use of deuterated compounds like Tirofiban-d6 is part of a broader strategy in pharmaceutical research to improve the metabolic and pharmacokinetic properties of drugs nih.gov.
| Labeled Compound | Precursor | Application of Labeled Compound |
| Tirofiban-d6 | This compound | Labeled probe and reference material for analytical and pharmacokinetic studies of Tirofiban. |
While the primary documented use of this compound is in the synthesis of Tirofiban-d6, its chemical structure lends itself to being a versatile building block for creating a variety of novel deuterated organic scaffolds. The pyridine (B92270) ring is a common motif in medicinal chemistry, and the reactive chlorobutyl group allows for its attachment to other molecular fragments through nucleophilic substitution reactions .
By reacting this compound with different nucleophiles, chemists can construct a library of new deuterated compounds. These novel molecules, incorporating a deuterated pyridinylbutyl moiety, could be explored for various applications, including as new drug candidates with potentially improved metabolic stability or as probes for biological research. The selective placement of deuterium in the butyl chain can be a strategic element in designing molecules with specific desired properties.
Mechanistic Investigations Utilizing Deuterium Labeling
The presence of deuterium in this compound makes it a valuable tool for investigating the mechanisms of chemical reactions. Isotopic labeling is a powerful technique for elucidating reaction pathways and understanding the energetic details of chemical transformations.
In principle, this compound can be used in isotopic tracing experiments to follow the fate of the butylpyridinyl group through a multi-step reaction sequence. By analyzing the position and incorporation of the deuterium label in the final products and any intermediates, researchers can gain insights into bond-forming and bond-breaking steps. This information is crucial for understanding the intricate details of a reaction mechanism, which can aid in optimizing reaction conditions and designing more efficient synthetic routes. While specific studies employing this compound for this purpose are not extensively documented, its structure is well-suited for such investigations.
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.
By comparing the reaction rates of this compound and its non-deuterated counterpart in a given chemical transformation, researchers can determine if the C-H bonds in the butyl chain are involved in the rate-limiting step. A significant KIE would provide strong evidence for a particular reaction mechanism. This technique is widely used in physical organic chemistry to gain a deeper understanding of reaction transition states. Although specific KIE studies involving this compound are not prominent in the literature, its deuterated nature makes it a suitable candidate for such mechanistic probes.
| Mechanistic Study | Principle | Potential Application of this compound |
| Isotopic Tracing | Following the path of labeled atoms through a reaction. | Tracking the incorporation of the deuterated butylpyridinyl moiety into a final product to elucidate the reaction pathway. |
| Kinetic Isotope Effect (KIE) | Measuring the change in reaction rate upon isotopic substitution. | Comparing its reaction rate to the non-deuterated analog to determine if C-H bond cleavage in the butyl chain is rate-determining. |
Utilization as an Internal Standard in Non-Clinical Quantitative Analytical Methods
Stable isotope-labeled compounds are ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte.
This compound, with its six deuterium atoms, has a distinct mass from its non-deuterated analog. This mass difference allows it to be easily distinguished by a mass spectrometer. In a hypothetical analytical method to quantify 4-(4-chlorobutyl)pyridine (B1588572) in a non-clinical sample, a known amount of this compound would be added to the sample before analysis.
The deuterated standard co-elutes with the non-deuterated analyte during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any variations in sample preparation or instrument response will affect both compounds similarly, thus canceling out. While the primary use of this compound is as an intermediate for a labeled drug, its properties make it an excellent candidate for use as an internal standard in its own right for relevant analytical applications.
Calibration and Validation Protocols in Chemical and Environmental Analysis
In the realm of analytical chemistry, particularly in quantitative analysis using techniques like mass spectrometry (MS), the use of stable isotope-labeled internal standards is a cornerstone of robust method development and validation. These standards are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (²H or D) for hydrogen (¹H).
The general principle involves adding a known amount of the deuterated internal standard to a sample before its preparation and analysis. Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during sample preparation, extraction, and derivatization. In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte due to its higher mass. By comparing the signal of the analyte to the signal of the internal standard, analysts can accurately quantify the analyte's concentration, even if there are variations in the analytical process.
Illustrative Data for Method Validation using a Deuterated Internal Standard:
To demonstrate the application in validation protocols, the following table illustrates typical validation parameters that would be assessed for a quantitative method using a deuterated internal standard synthesized from a precursor like this compound.
| Validation Parameter | Acceptance Criteria | Typical Performance with Deuterated IS |
| Linearity (r²) | > 0.99 | Achieved |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |
| Precision (% CV) | < 15% (< 20% at LLOQ) | Within acceptable limits |
| Recovery (%) | Consistent and reproducible | High and consistent |
| Matrix Effect (%) | Within acceptable limits | Minimized |
| LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard | ||
| This table represents typical data and is for illustrative purposes. |
Mitigation of Matrix Effects in Complex Sample Analysis
Matrix effects are a significant challenge in modern analytical chemistry, especially when analyzing complex samples such as blood, urine, soil, or food extracts using techniques like liquid chromatography-mass spectrometry (LC-MS). These effects occur when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the analyte's signal. This can result in inaccurate and unreliable quantitative data.
The use of a deuterated internal standard is one of the most effective strategies to compensate for matrix effects. Since the deuterated standard co-elutes with the analyte and has the same ionization efficiency, it is affected by the matrix in the same way as the native analyte. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of matrix-induced ion suppression or enhancement.
For instance, in the analysis of pesticides in food samples, the complex matrix can significantly impact the ionization of the target pesticides. By using a deuterated internal standard for each pesticide, which could be synthesized using intermediates like this compound, the analytical method can achieve high accuracy and precision despite the challenging matrix.
Hypothetical Research Findings on Matrix Effect Mitigation:
The following table presents hypothetical data from a study on the analysis of a target analyte in a complex matrix, demonstrating the effectiveness of a deuterated internal standard in mitigating matrix effects.
| Sample Matrix | Analyte Response (without IS) | Analyte Response (with Deuterated IS) | Calculated Concentration (without IS) | Calculated Concentration (with Deuterated IS) |
| Solvent | 100,000 | 100,000 | 10 ng/mL (Reference) | 10 ng/mL (Reference) |
| Plasma Extract | 50,000 (Suppression) | 50,000 (Suppression) | 5 ng/mL (Inaccurate) | 9.9 ng/mL (Accurate) |
| Urine Extract | 150,000 (Enhancement) | 150,000 (Enhancement) | 15 ng/mL (Inaccurate) | 10.1 ng/mL (Accurate) |
| IS: Internal Standard. This table contains hypothetical data for illustrative purposes. |
Computational and Theoretical Studies of 4 4 Chlorobutyl D6 Pyridine and Analogues
Density Functional Theory (DFT) Calculations for Deuteration Site Selectivity and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the thermodynamics of chemical reactions, including the site selectivity of isotopic labeling. In the context of synthesizing deuterated compounds, DFT can elucidate the most energetically favorable positions for deuterium (B1214612) incorporation.
Research on the base-catalyzed deuteration of pyridine (B92270) derivatives has shown that the thermodynamic stability of the intermediate anions can predict the distribution and degree of deuteration. rsc.org By calculating the energies of the potential carbanionic intermediates formed upon proton abstraction from the chlorobutyl chain, the preferred sites for deuteration can be determined. The position that forms the most stable anion is generally the one that is most readily deuterated.
For the 4-chlorobutyl side chain, the acidity of the C-H bonds varies slightly based on their position relative to the pyridine ring and the chlorine atom. DFT calculations can quantify these small energy differences. A typical study would involve calculating the deprotonation energy for each unique carbon position on the butyl chain. The results would predict the kinetic and thermodynamic favorability of H/D exchange at each site.
Table 1: Hypothetical DFT-Calculated Relative Energies for Deprotonation at Different Sites of the 4-Chlorobutyl Chain
| Position on Butyl Chain (from Pyridine) | Relative Energy of Anion (kcal/mol) | Predicted Deuteration Selectivity |
|---|---|---|
| Cα | 0.00 | Highest |
| Cβ | +2.5 | Moderate |
| Cγ | +2.2 | Moderate-High |
| Cδ | +1.5 | High |
Note: These are illustrative values. The actual energies would depend on the specific computational model and basis set used. The Cα and Cδ positions are activated by the electron-withdrawing pyridine ring and chlorine atom, respectively, leading to more stable corresponding anions.
These computational analyses conclude that deprotonation at any position of the pyridine ring becomes easier with certain activating groups, with discrimination between different positions. rsc.org Such calculations are crucial for designing synthetic routes that maximize the incorporation of deuterium at the desired positions, thereby improving the efficiency and purity of the final isotopically labeled product.
Molecular Modeling and Conformation Analysis of Deuterated Structures
The 4-chlorobutyl side chain of 4-(4-Chlorobutyl-d6)pyridine is flexible, allowing the molecule to adopt various three-dimensional arrangements or conformations through rotation around its single bonds. libretexts.orgorganicchemistrytutor.com Conformational analysis aims to identify the most stable arrangements (conformers) and to determine the energy barriers between them.
Molecular modeling, using methods ranging from molecular mechanics (MM) to DFT, can be employed to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the butyl chain (e.g., C(ring)-Cα-Cβ-Cγ), a profile of conformational energy can be generated. The key factors influencing the stability of different conformers are torsional strain (energy cost of eclipsing bonds) and steric interactions (repulsion between bulky groups). libretexts.org
Table 2: Illustrative Relative Energies of Key Conformers of the 4-Chlorobutyl Side Chain
| Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Conformation | Relative Energy (kJ/mol) |
|---|---|---|
| 180° | Anti | 0.0 |
| +60° | Gauche (+) | 3.8 |
| -60° | Gauche (-) | 3.8 |
| 0° | Eclipsed | 20.0 |
Note: These values are representative for a butane-like fragment and illustrate the energetic preference for the anti conformation.
Simulation of Spectroscopic Properties for Predictive Analysis
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be used to confirm experimental results or to identify unknown compounds. For this compound, simulating its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can provide a detailed understanding of how deuteration impacts its spectroscopic fingerprint.
Infrared (IR) Spectroscopy Simulation: DFT calculations can accurately predict the vibrational frequencies of a molecule. acs.org These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. A key effect of deuteration is the shift of vibrational modes involving the deuterium atoms to lower wavenumbers compared to their hydrogen-containing counterparts. This is due to the increased mass of deuterium. The C-D stretching vibrations typically appear in the 2100-2300 cm⁻¹ region, which is significantly lower than the C-H stretching region (2850-3000 cm⁻¹). researchgate.net Similarly, C-D bending modes are found at lower frequencies than C-H bending modes. Simulating the IR spectrum allows for a direct, peak-by-peak comparison with experimental data, confirming the successful and site-specific incorporation of deuterium.
Table 3: Predicted Vibrational Frequencies for C-H vs. C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
|---|---|---|
| Stretching (ν) | 2960 - 2850 | 2200 - 2100 |
| Bending (δ) | 1470 - 1350 | 1100 - 950 |
Note: These are general ranges. Specific frequencies are calculated for the unique chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: While deuterium is not directly observed in a standard ¹H NMR spectrum, its presence has distinct effects on the spectrum. studymind.co.uk The signal for any proton attached to a deuterated carbon will be absent. Furthermore, the coupling between a proton and an adjacent deuterium (²H) is much smaller than proton-proton coupling and is often not resolved, leading to a simplification of the signal multiplicity. For instance, a proton that would appear as a triplet due to coupling with an adjacent -CH₂- group would appear as a singlet if coupled to a -CD₂- group.
DFT calculations can predict the chemical shifts (δ) of protons and carbons with high accuracy. For ²H NMR, computational methods can predict key parameters like the quadrupolar coupling constant, which provides information about the electronic environment around the deuterium nucleus. researchgate.net Simulating the ¹H and ¹³C NMR spectra of this compound allows for the unambiguous assignment of all signals and confirms the isotopic purity of the compound.
Future Perspectives and Emerging Research Avenues for Deuterated Pyridine Compounds
Development of Novel Catalytic Systems for Site-Selective Deuteration
The precise and efficient installation of deuterium (B1214612) at specific positions within a pyridine (B92270) ring is paramount for harnessing the full potential of isotopic labeling. Future research will undoubtedly focus on the development of more sophisticated and versatile catalytic systems to achieve this goal.
Homogeneous Catalysis: Iridium-based catalysts have shown exceptional activity for ortho-selective hydrogen isotope exchange (HIE) on pyridine rings, often directed by a coordinating functional group. nih.gov Future work will likely explore new ligand designs to tune the selectivity of these catalysts, potentially enabling deuteration at the meta and para positions with high precision. Other transition metals, such as osmium, nickel, palladium, and silver, are also being investigated for their catalytic prowess in H/D exchange reactions involving N-heterocycles. nih.govnih.govessert.comsigmaaldrich.com For instance, a heterometallic Mg-Ni-Mg polyhydride complex has been shown to catalyze the selective H/D exchange of ortho C-H bonds of pyridine derivatives with D2 gas. nih.gov
Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts for pyridine deuteration is a significant area of interest. These catalysts offer advantages in terms of ease of separation and potential for continuous flow processes. Research is ongoing to explore various supported metal catalysts and their efficacy in promoting site-selective deuteration.
Metal-Free Approaches: Electrochemical methods are emerging as a green and efficient alternative for the C4-selective deuteration of pyridine derivatives using D2O as the deuterium source. acs.orgtowardshealthcare.com These metal- and acid/base-free conditions offer a high degree of chemo- and regioselectivity. acs.orgtowardshealthcare.com Further exploration of electrochemical and photochemical methods could lead to novel and sustainable strategies for deuterating pyridine compounds.
Strategies for Site-Selectivity: Beyond catalyst design, innovative strategies to control the site of deuteration are being explored. These include the use of temporary blocking groups to shield certain positions on the pyridine ring while allowing deuteration to occur at others. Computational tools, such as Density Functional Theory (DFT) calculations, are also playing an increasingly important role in understanding reaction mechanisms and predicting the selectivity of different catalytic systems. nih.govacs.org
| Catalyst System | Metal/Method | Selectivity | Deuterium Source | Reference |
| Iridium(I) NHC/phosphine | Iridium | Ortho-selective | D2 gas | nih.gov |
| Unsaturated Osmium Tetrahydride | Osmium | Position-dependent | Benzene-d6 | nih.gov |
| Heterometallic Mg-Ni-Mg Polyhydride | Nickel, Magnesium | Ortho-selective | D2 gas | nih.gov |
| Secondary Phosphine Oxide Ligand | Palladium | α-position | Not specified | essert.com |
| Silver-Carbonate Complex | Silver | Site-selective in five-membered heterocycles | CH3OD | sigmaaldrich.com |
| Electrochemical | Metal-free | C4-selective | D2O | acs.orgtowardshealthcare.com |
Advanced Spectroscopic Techniques for Real-Time Monitoring of Deuteration Reactions
A deeper understanding of the kinetics and mechanisms of deuteration reactions is crucial for optimizing reaction conditions and catalyst performance. The development and application of advanced spectroscopic techniques for real-time, in-situ monitoring are therefore critical.
Operando Spectroscopy: This powerful methodology allows for the simultaneous characterization of the catalyst and the reacting species under actual reaction conditions. nih.govacs.org Techniques such as operando NMR, IR, and Raman spectroscopy can provide invaluable insights into catalyst activation, deactivation, and the formation of reaction intermediates during the deuteration of pyridine compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for characterizing deuterated compounds. colab.ws FlowNMR spectroscopy is particularly well-suited for the real-time monitoring of homogeneous catalytic reactions, providing kinetic and mechanistic data. mt.com Furthermore, Deuterium NMR (D-NMR) is a powerful tool for determining the location and extent of deuterium incorporation in highly enriched compounds. pharmaceutical-technology.com The combination of 1H and 2H NMR can provide accurate quantification of isotopic abundance.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the degree of deuterium incorporation and identifying different isotopologues. nih.gov Real-time monitoring of gas-phase H/D exchange reactions can be achieved using techniques like atmospheric pressure helium plasma ionization mass spectrometry (HePI-MS). nih.gov High-resolution mass spectrometry is also a key tool in analyzing the products of deuteration reactions.
These advanced analytical methods, often used in combination, will enable a more detailed understanding of deuteration processes, facilitating the development of more efficient and selective synthetic methodologies.
Expansion of Research Applications in Materials Science and Polymer Chemistry
The unique properties conferred by deuterium substitution are increasingly being exploited in the fields of materials science and polymer chemistry. Deuterated pyridine compounds, including derivatives of 4-(4-Chlorobutyl-d6)pyridine, are expected to play a significant role in the development of advanced materials with enhanced performance and stability.
Polymers: Deuterated polymers, such as deuterated poly(2-vinyl pyridine), exhibit altered physical and chemical properties compared to their non-deuterated counterparts. nih.govcolab.ws This isotopic substitution can lead to enhanced thermal and oxidative stability, making these materials suitable for a range of demanding applications. nih.gov The distinct spectroscopic signatures of deuterated polymers also make them valuable tools in analytical science. nih.gov
Organic Electronics: The "deuterium isotope effect" has been shown to significantly enhance the lifetime of organic light-emitting diodes (OLEDs). nih.gov By replacing labile C-H bonds with more stable C-D bonds in host materials, device degradation can be substantially reduced. nih.gov Deuterated pyridine-containing materials are therefore promising candidates for improving the stability and longevity of organic electronic devices. Deuterium is also used to stabilize organic molecules in OLED screens, leading to a significantly longer lifespan. nih.gov
Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are widely used in the construction of MOFs, which have applications in gas storage, separation, and catalysis. nih.govacs.orgnih.gov Incorporating deuterium into these ligands can influence the properties of the resulting MOF. Deuterium solid-state NMR can be used to study the dynamics of pyridine within these frameworks. sigmaaldrich.com The use of deuterated ligands could lead to MOFs with enhanced stability or novel functionalities.
The exploration of deuterated pyridine building blocks in these and other areas of materials science is expected to yield a new generation of high-performance materials.
| Application Area | Material Type | Benefit of Deuteration | Reference |
| Polymer Chemistry | Poly(2-vinyl pyridine) | Enhanced thermal and oxidative stability, analytical tool | nih.govcolab.wsnih.gov |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Increased device lifetime and stability | nih.govnih.gov |
| Materials Science | Metal-Organic Frameworks (MOFs) | Potential for enhanced stability and novel functionalities | nih.govsigmaaldrich.comacs.orgnih.gov |
Integration with Automated Synthesis and High-Throughput Screening Platforms
To accelerate the discovery and optimization of deuterated pyridine compounds for various applications, the integration of automated synthesis and high-throughput screening (HTS) platforms is becoming increasingly important.
Automated Synthesis: The development of automated synthetic procedures can significantly shorten the time required to prepare deuterated compounds. nih.gov Flow chemistry, for instance, offers a powerful platform for the continuous and controlled synthesis of deuterated molecules, including those involving catalytic H/D exchange. nih.govcolab.wsresearchgate.net Robotic platforms can be employed for the precise and reproducible execution of complex synthetic sequences, increasing efficiency and reducing human error. essert.com
High-Throughput Screening (HTS): HTS allows for the rapid and parallel screening of large libraries of compounds to identify those with desired properties. sigmaaldrich.commt.com In the context of deuterated pyridine compounds, HTS can be used to screen for optimal catalysts and reaction conditions for selective deuteration. sigmaaldrich.com Furthermore, HTS assays can be developed to evaluate the biological activity or material properties of novel deuterated compounds, accelerating the drug discovery and materials development processes. essert.comtowardshealthcare.com
Integrated Platforms: The future of this field lies in the development of integrated platforms that combine automated synthesis, purification, and high-throughput screening. These "design-make-test-analyze" cycles, facilitated by robotics and advanced data analysis, will enable the rapid optimization of deuterated pyridine compounds for specific applications, from novel therapeutics to advanced materials. pharmaceutical-technology.com The use of mass spectrometry-based platforms can assist in associating metabolite stable isotope labeling patterns with biosynthetic gene clusters, streamlining the discovery of new natural products. nih.gov
The convergence of these technologies will undoubtedly accelerate the pace of research and development in the field of deuterated pyridine compounds, unlocking their full potential across a wide range of scientific and industrial applications.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Chlorobutyl-d6)pyridine, and how can reaction conditions be optimized for high yield?
The synthesis of chloropyridine derivatives often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for introducing aryl/heteroaryl groups. For example, 4-(anthracen-9-yl)pyridine was synthesized via Suzuki-Miyaura coupling of 9-bromoanthracene with pyridin-4-ylboronic acid . For this compound, deuterated reagents (e.g., D6-labeled chlorobutyl precursors) would replace standard alkyl halides. Optimization includes controlling reaction temperature (e.g., 80–100°C), inert atmosphere, and catalyst systems (e.g., Pd(PPh₃)₄). Purification via silica gel column chromatography with hexane/ethyl acetate gradients ensures high yield (70–85%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure, with deuterium incorporation verified by absence of signals in the ¹H NMR spectrum corresponding to the -d6 group.
- X-ray Diffraction (XRD): Single-crystal XRD resolves molecular conformation and intermolecular interactions (e.g., C–H⋯π bonds and π–π stacking distances of ~3.6 Å in related pyridine derivatives) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>99%) using C18 columns and acetonitrile/water mobile phases .
Q. How does the crystal structure of this compound influence its physicochemical properties?
Crystal packing, driven by weak interactions like C–H⋯π (2.7–3.6 Å) and π–π stacking, affects solubility and stability. For instance, lamellar networks in 4-(anthracen-9-yl)pyridine enhance thermal stability (decomposition >250°C) . Deuterium’s isotopic effect may slightly alter bond lengths (e.g., C–D vs. C–H), impacting lattice energy and melting points .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from structural variations or impurities. Strategies include:
- Crystallographic Validation: Confirm molecular conformation via XRD to rule out polymorphic differences .
- Dose-Response Studies: Assess activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Reproducibility Checks: Replicate synthesis and bioassays under controlled conditions (e.g., enzyme inhibition assays with standardized protocols) .
Q. How can isotopic labeling (deuteration) in this compound be utilized in mechanistic studies?
- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., hydrolysis) of deuterated vs. non-deuterated analogs to elucidate mechanisms (e.g., primary KIE indicates bond-breaking steps).
- Metabolic Tracing: Use LC-MS to track deuterium retention in metabolites, identifying metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Q. What methodologies are recommended for analyzing intermolecular interactions of this compound in supramolecular assemblies?
- XRD/DFT Calculations: Map non-covalent interactions (e.g., C–H⋯Cl distances ~3.3 Å) and simulate interaction energies (e.g., π–π stacking contributes ~5–10 kcal/mol stabilization) .
- Surface Plasmon Resonance (SPR): Quantify binding affinities (KD) with biological targets (e.g., kinases) using immobilized receptor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
